molecular formula C16H16N4 B14407784 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine CAS No. 87839-68-7

3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14407784
CAS No.: 87839-68-7
M. Wt: 264.32 g/mol
InChI Key: GQQNQWZTTDASCK-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family.

Preparation Methods

The synthesis of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be further modified by using different acyl chlorides to obtain various derivatives of the compound .

The use of specific solvents, temperatures, and reaction times are critical factors in optimizing the yield and purity of the compound .

Chemical Reactions Analysis

3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include acyl chlorides, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, which allows it to form stable adducts with various dienophiles. This property is crucial for its biological activity, particularly its anticancer effects .

Comparison with Similar Compounds

3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

87839-68-7

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3,6-dimethyl-1,4-diphenyl-1,2,4,5-tetrazine

InChI

InChI=1S/C16H16N4/c1-13-17-20(16-11-7-4-8-12-16)14(2)18-19(13)15-9-5-3-6-10-15/h3-12H,1-2H3

InChI Key

GQQNQWZTTDASCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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